Compound Description: This compound is the hydrochloride salt of an amine, crystallized and structurally analyzed in comparison to its fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []
Compound Description: [3H]-JNJ- GluN2B-5 is a radioligand with high affinity for GluN2B-containing NMDA receptors. It exhibits significant selectivity over sigma receptors, unlike the commonly used GluN2B radioligand [3H]-Ro 25-6981. []
Compound Description: GNE-3500 is a potent and selective retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. It was developed through structural modifications of a tertiary sulfonamide to improve metabolic stability while maintaining its RORc inverse agonist profile. []
N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones
Compound Description: This entry refers to a series of compounds, rather than a single entity. These compounds were synthesized and characterized for their potential antimicrobial activity. Molecular docking studies were also conducted to investigate their binding interactions with the BAX protein. []
1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents
Compound Description: This refers to a group of 1-(4-methylpiperazin-1-yl)isoquinoline derivatives studied for their anticancer activity. Substituents at the C-3 position significantly influenced their potency, with the 2-phenylthiazol-4-yl, quinoxaline-2-yl, and 6,7-dimethylquinoxalin-2-yl derivatives exhibiting the highest activity. []
Compound Description: This compound was synthesized and its crystal structure was analyzed, revealing a chair conformation of the piperazine ring and weak C—H⋯O and C—H⋯π interactions contributing to its crystal packing. []
Compound Description: This compound is a key intermediate in the synthesis of BIRB 1017, a potent p38 MAP kinase inhibitor. []
Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor being clinically evaluated for treating idiopathic pulmonary fibrosis. It was developed to improve upon the pharmacokinetic and safety profile of a lead compound by reducing hERG inhibition and CYP3A4 time-dependent inhibition. []
Compound Description: K-604 is a potent and water-soluble inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), showing 229-fold selectivity over ACAT-2. Its development focused on improving aqueous solubility and oral absorption. []
Compound Description: ASTX660 is a non-peptidomimetic antagonist of inhibitor of apoptosis proteins (IAPs), specifically targeting cellular IAP (cIAP) and X-linked IAP (XIAP) with good balance. Developed through fragment-based design, it aims to improve metabolic stability and cardiac safety for anticancer therapy. []
Compound Description: This compound is a crystalline hydrochloride salt. Its characterization focused on its crystalline form and properties like X-ray powder diffraction and differential scanning calorimetry (DSC). []
Compound Description: IG-32 acts as an inhibitor of the ATR kinase. []
[Zn2(C8H7O2)4(C7H7NO)2]
Compound Description: This is a centrosymmetric binuclear zinc(II) carboxylate complex synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction. []
Compound Description: This refers to a series of compounds designed and synthesized as potential treatments for metabolic syndrome due to their potential as insulin sensitizers. []
Compound Description: This describes a series of four compounds with varying aryl substitutions on the piperazine ring. These compounds were characterized by FTIR, 1H NMR, LC-MS, and single-crystal X-ray diffraction to analyze their molecular and crystal structures. []
Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor currently undergoing clinical trials in China for the treatment of advanced solid tumors. []
Compound Description: RN486 is a selective Bruton's tyrosine kinase (Btk) inhibitor. Studies demonstrated its ability to block immune hypersensitivity reactions and arthritis in preclinical models. []
Compound Description: This refers to a group of compounds with varying substituents on the piperazine ring. Although specific details about their biological activity are limited, the presence of the piperazine-thieno[3,2-c]pyridine scaffold suggests potential therapeutic applications. []
Compound Description: BM 50.0430 belongs to a series of substituted indolyldihydropyridazinones and exhibits positive inotropic activity. It enhances myocardial contractility without significantly affecting heart rate or blood pressure. []
Compound Description: HNPC-A9229 is a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide discovered through structural optimization of an insecticidal lead compound. It exhibits excellent fungicidal activity against various plant pathogens with lower toxicity to rats compared to its predecessor. []
Compound Description: AZD5153 is a bivalent bromodomain and extraterminal inhibitor developed through structure-based optimization for potent BRD4 binding and favorable physical properties. Preclinical studies demonstrated its efficacy in downregulating c-Myc and inhibiting tumor growth in xenograft models. []
Compound Description: These N-hexyl trazodone derivatives were synthesized using a new microwave-assisted method. 7a·HCl shows high affinity for the 5-HT1A receptor, while 7b·HCl acts as a dual-acting 5-HT1A/5-HT7 receptor ligand. []
Compound Description: Analog 24 is an aminopyrazole that selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines and reduces Mcl-1 levels. []
Compound Description: This entry refers to a series of Cu(II) and Co(II) complexes synthesized using arylhydrazones of active methylene nitriles. These complexes act as catalyst precursors for the selective oxidation of secondary alcohols to ketones. []
Compound Description: Compound 29 is a potent histamine H3 receptor antagonist with favorable pharmacokinetic properties. It exhibits cognition-enhancing effects in preclinical models. []
Imidazopyridine-tethered pyrazolines
Compound Description: This refers to two series of compounds designed as potential inhibitors of STAT3 phosphorylation, a promising target for breast cancer treatment. []
(S)-3,5-dihydroxyphenylglycine (DHPG)
Compound Description: DHPG is a potent and selective group I metabotropic glutamate receptor agonist, commonly used to study mGluR signaling pathways. [, ]
N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (1) and (6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (13)
Compound Description: Compound 1 served as a starting point for the development of potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitors. Optimization led to the discovery of compound 13, which exhibited significant reduction of phosphorylated ALK levels in mouse brain regions. []
Compound Description: These Mannich bases of indole-2,3-dione (isatin) were synthesized and evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. []
ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate
Compound Description: These compounds, along with their derivatives, were synthesized as part of a new synthetic approach to naphtho[1,2-b]furan and spiro[cyclopropane-1,1′(4′H)-naphthalene] scaffolds. []
Compound Description: This ruthenium complex acts as a photoactivated chemotherapy (PACT) agent. It contains a pyrene moiety that functions as a fluorescence tracker, enabling the monitoring of its cellular uptake and activation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.